molecular formula C10H10N4 B2853719 (E)-2-amino-3-(2,5-dimethylpyrrol-1-yl)but-2-enedinitrile CAS No. 860789-50-0

(E)-2-amino-3-(2,5-dimethylpyrrol-1-yl)but-2-enedinitrile

Cat. No. B2853719
CAS RN: 860789-50-0
M. Wt: 186.218
InChI Key: XRRBBXCHJLFCNY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-amino-3-(2,5-dimethylpyrrol-1-yl)but-2-enedinitrile, hereafter referred to as E-2-A3-DMP-1-B2-EDN, is an organic molecule belonging to the pyrrole family of compounds. It is a versatile, multi-functional organic compound with a wide range of applications in scientific research and laboratory experiments.

Mechanism of Action

E-2-A3-DMP-1-B2-EDN acts as a ligand for transition metal complexes, forming a coordination complex. The complex is stabilized by the pi-electron cloud of the pyrrole ring, which allows the metal center to interact with other molecules or ions. In addition, the nitrogen atoms of the pyrrole ring can act as a Lewis base, donating electrons to the metal center.
Biochemical and Physiological Effects
E-2-A3-DMP-1-B2-EDN has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been shown to have antioxidant, neuroprotective, and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of using E-2-A3-DMP-1-B2-EDN in laboratory experiments is its versatility. It can be used as a ligand for transition metal complexes, as a catalyst for the synthesis of a variety of organic compounds, and as a building block for the synthesis of polymers. However, its use in laboratory experiments is limited by its low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of potential future directions for E-2-A3-DMP-1-B2-EDN research. These include further exploration of its anti-inflammatory, anti-microbial, and anti-cancer properties; further research into its antioxidant, neuroprotective, and cardioprotective effects; and further investigation of its potential as a drug delivery system. Additionally, further research could be done into its use as a ligand for transition metal complexes, as a catalyst for the synthesis of a variety of organic compounds, and as a building block for the synthesis of polymers.

Synthesis Methods

E-2-A3-DMP-1-B2-EDN can be synthesized using a three-step reaction sequence. The first step involves the reaction of 2,5-dimethylpyrrole with ethylenedinitrile to form a Schiff base. The second step involves the condensation of the Schiff base with ethylenediamine to form a cyclic imine. Finally, the cyclic imine is reduced to E-2-A3-DMP-1-B2-EDN using sodium borohydride as a reducing agent.

Scientific Research Applications

E-2-A3-DMP-1-B2-EDN has been used in various scientific research applications, including as a ligand for transition metal complexes, as a catalyst for the synthesis of a variety of organic compounds, as a building block for the synthesis of polymers, and as a precursor for the synthesis of other organic molecules.

properties

IUPAC Name

(E)-2-amino-3-(2,5-dimethylpyrrol-1-yl)but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-3-4-8(2)14(7)10(6-12)9(13)5-11/h3-4H,13H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRBBXCHJLFCNY-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(\C#N)/N)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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